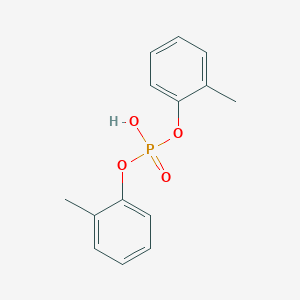

Bis(2-methylphenyl) hydrogen phosphate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of bis(2-methylphenyl) hydrogen phosphate involves organophosphorus chemistry techniques, akin to those used for synthesizing related compounds. For instance, compounds like 2,2'-Methylene-bis(4-tert-butylphenyl) phosphate chloride are synthesized through reactions involving acid binding agents and catalysts like triethylamine, with structural characterization done via methods like FT-IR, DSC, 1H-NMR, and MS (Ji, 2014). These methodologies could be adapted for the synthesis of bis(2-methylphenyl) hydrogen phosphate by adjusting the precursor phenols and reaction conditions accordingly.

Molecular Structure Analysis

The molecular structure of compounds similar to bis(2-methylphenyl) hydrogen phosphate is often analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. For example, the structure and properties of Carbacylamidophosphates have been characterized, offering insights into the molecular configurations and hydrogen bonding patterns of phosphorus-containing compounds (Gubina et al., 1999). Such analyses are crucial for understanding the structural basis of the chemical behavior and properties of bis(2-methylphenyl) hydrogen phosphate.

Chemical Reactions and Properties

Research on related organophosphate compounds provides insights into their chemical reactivity and interactions. For instance, organophosphate inhibitors like bis(p-nitrophenyl) methyl phosphate have been studied for their reactions with enzymes, demonstrating the potential for specific binding and inhibition mechanisms (Hamilton et al., 1975). These findings can inform the potential chemical reactivity of bis(2-methylphenyl) hydrogen phosphate with biological molecules.

Physical Properties Analysis

The physical properties of organophosphate compounds, including those similar to bis(2-methylphenyl) hydrogen phosphate, can be analyzed through various methods. Techniques such as dynamic light scattering, transmission electron microscopy, and spectroscopy have been used to study the morphology and molecular organization of phospholipids, revealing information about size, shape, and structural characteristics (Frederick et al., 2009). These methodologies can be applied to assess the physical properties of bis(2-methylphenyl) hydrogen phosphate.

Chemical Properties Analysis

The chemical properties of bis(2-methylphenyl) hydrogen phosphate and related compounds can be inferred from studies on their synthesis, reactivity, and stability. Research on similar phosphorus-containing compounds, like the synthesis and characterization of various phosphates, provides valuable information on their chemical stability, reactivity with other compounds, and potential applications (Yang Jin-fei, 2009). Such studies are essential for understanding the chemical behavior of bis(2-methylphenyl) hydrogen phosphate.

Applications De Recherche Scientifique

Enzyme Inhibition : Bis(p-nitrophenyl) methyl phosphate effectively inhibits liver carboxylesterases from various animals, indicating its potential in studying enzyme interactions and specificities (Hamilton et al., 1975).

Antibacterial Agents : Bis(N,N′-morpholido)-[(N′′-morpholido)-carboxamido] phosphate shows promise as a novel antibacterial agent due to its unique structure and properties (Gubina et al., 1999).

Plant Growth Impact : Bisphosphonates, a related group of compounds, have been shown to affect root growth and chlorophyll formation in Arabidopsis thaliana seedlings, hinting at environmental and agricultural implications (Manzano et al., 2012).

Conducting Films : DiOHP-plasticized PANI, a phosphoric acid ester, can be used to produce conducting films with excellent mechanical properties, suggesting applications in materials science (Pron et al., 1993).

Structural Studies : Methyl and ethylsulphate anions in bis-phenol assemblies show chain-like structures through hydrogen bonding, indicating significance in structural chemistry studies (Sarma & Baruah, 2008).

Sex-Dependent Toxicity : Female rats experience less severe structural damage from bisphosphates than male rats, suggesting sex-based differences in response to these compounds (Elliott et al., 1983).

Catalysis : Diphosphines with large natural bite angles increase n-aldehyde formation in rhodium-catalyzed hydroformylation, indicating their potential in catalytic processes (Casey et al., 1992).

Propriétés

IUPAC Name |

bis(2-methylphenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O4P/c1-11-7-3-5-9-13(11)17-19(15,16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHRCKPRYDGSBRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70957173 | |

| Record name | Di-o-cresyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-methylphenyl) hydrogen phosphate | |

CAS RN |

35787-74-7 | |

| Record name | Phosphoric acid, bis(2-methylphenyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035787747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-o-cresyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70957173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

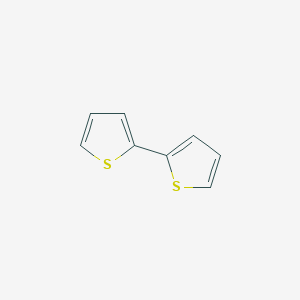

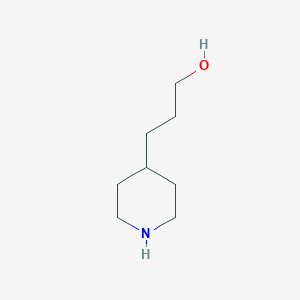

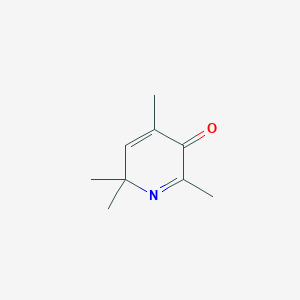

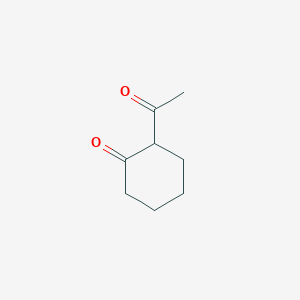

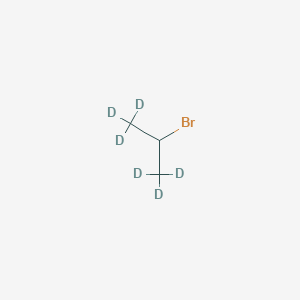

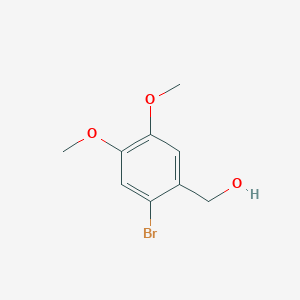

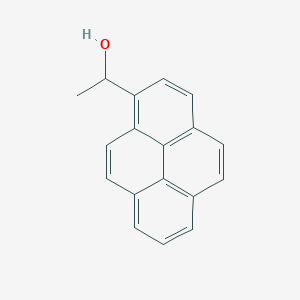

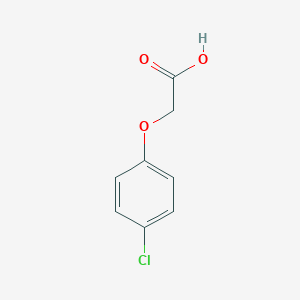

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.